REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH:2]=[CH2:3].[C:5]([O:10][CH3:11])(=[O:9])[C:6]([CH3:8])=[CH2:7]>CO>[CH3:11][O:10][C:5](=[O:9])[CH:6]([CH3:8])[CH2:7][NH:4][CH2:1][CH:2]=[CH2:3]
|
Name
|
|
Quantity
|
11.42 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Name
|
|
Quantity
|
24.03 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After cooling the mixture
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Type
|
CONCENTRATION
|
Details
|
was concentrated
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Type
|
DISTILLATION
|
Details
|
vacuum distilled under vaccuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CNCC=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |